molecular formula C9H7NO3 B1322286 6-Hydroxy-1h-indole-2-carboxylic acid CAS No. 40047-23-2

6-Hydroxy-1h-indole-2-carboxylic acid

Cat. No. B1322286
CAS RN: 40047-23-2
M. Wt: 177.16 g/mol
InChI Key: HJUFFOMJRAXIRF-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It is also known by other names such as 6-Hydroxyindole-2-carboxylic acid and has a molecular weight of 177.16 g/mol .


Synthesis Analysis

The synthesis of 6-Hydroxy-1H-indole-2-carboxylic acid and its derivatives is a topic of ongoing research. For instance, synthetic strategies of indole 2 and 3-carboxamides have been explored, with the carboxyl group being activated and connected to amines for conversion to amides .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-1H-indole-2-carboxylic acid comprises a benzene ring fused to a pyrrole ring . The compound has a topological polar surface area of 73.3 Ų and a complexity of 219 .


Physical And Chemical Properties Analysis

6-Hydroxy-1H-indole-2-carboxylic acid has several computed properties. It has a molecular weight of 177.16 g/mol, an XLogP3 of 2, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Scientific Research Applications

HIV-1 Integrase Strand Transfer Inhibitors

  • Summary of Application: Indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of integrase, an important enzyme in the life cycle of HIV-1 . These compounds can effectively impair viral replication.
  • Methods of Application: Through optimization of compound 1, a series of indole-2-carboxylic acid derivatives were designed and synthesized . The indole nucleus of compound 1 was observed to chelate with two Mg 2+ ions within the active site of integrase .
  • Results or Outcomes: Compound 17a was proved to markedly inhibit the effect of integrase, with IC 50 value of 3.11 μM . These results indicated that indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors .

Antifungal Metabolite Production

  • Summary of Application: 6-Methoxy-1H-Indole-2-carboxylic acid (MICA) is an antifungal metabolite produced by Bacillus toyonensis . It has shown antimycotic action towards Candida albicans ATCC 10231 and Aspergillus niger clinical isolates .
  • Methods of Application: The production of MICA was optimized using response surface methodology (RSM) with a face-centered central composite design, considering nutritional and environmental variables .
  • Results or Outcomes: The optimal conditions for MICA production were as follows: starch (5 g/L), peptone (5 g/L), agitation rate of 150 rpm, pH 6, and 40 °C temperature . A confirmatory experiment validated the accuracy of the optimization process, resulting in an approximately 3.49-fold increase in production .

Synthesis of Selected Alkaloids

  • Summary of Application: Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .
  • Methods of Application: The synthesis of indole derivatives involves various methods, including the Fischer indole synthesis, Madelung synthesis, and Bartoli indole synthesis .
  • Results or Outcomes: Indole derivatives show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Biological Potential of Indole Derivatives

  • Summary of Application: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
  • Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Preparation of D-glutamic Acid-based Inhibitors

  • Summary of Application: Indole-6-carboxylic acid is used as a reactant for the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase .

Synthesis of Pyrrolizidine Alkaloid

  • Summary of Application: Indole-2-carboxylic acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid .

Safety And Hazards

The safety data sheet for 6-Hydroxy-1H-indole-2-carboxylic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

6-hydroxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-6-2-1-5-3-8(9(12)13)10-7(5)4-6/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUFFOMJRAXIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625139
Record name 6-Hydroxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-1h-indole-2-carboxylic acid

CAS RN

40047-23-2
Record name 6-Hydroxy-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40047-23-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40047-23-2
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Synthesis routes and methods

Procedure details

146 ml (146 mmol) of 1M boron tribromide in methylene chloride are added slowly, at 0° C., to a solution of 10 g (48.73 mmol) of methyl 6-methoxy-2-indole carboxylate in 500 ml of methylene chloride. The reaction medium is stirred at 0° C. for 1 h and at ambient temperature for 2 h. The reaction medium is cooled to 0° C. and 100 ml (100 mmol) of 1M boron tribromide in methylene chloride are added slowly, at 0° C. The reaction is stirred at 0° C. for 1 h and at ambient temperature for 16 h. The reaction medium is then cooled to approximately 0° C. and a 1N hydrochloric acid solution (247 ml) is added slowly with stirring. The mixture obtained is filtered over sintered glass. The organic phase (methylene chloride) of the filtrate is separated and the aqueous phase is then acidified with 5N hydrochloric acid and extracted with ethyl acetate. The organic phase (ethyl acetate) is dried over anhydrous magnesium sulfate, filtered, and concentrated to dryness under reduced pressure, to give 6.39 g of 6-hydroxy-1H-indole-2-carboxylic acid in the form of a brown solid.
Quantity
146 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
247 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-1h-indole-2-carboxylic acid
Reactant of Route 2
6-Hydroxy-1h-indole-2-carboxylic acid
Reactant of Route 3
6-Hydroxy-1h-indole-2-carboxylic acid
Reactant of Route 4
6-Hydroxy-1h-indole-2-carboxylic acid
Reactant of Route 5
6-Hydroxy-1h-indole-2-carboxylic acid
Reactant of Route 6
6-Hydroxy-1h-indole-2-carboxylic acid

Citations

For This Compound
3
Citations
PD Pierson, A Fettes, C Freichel… - Journal of medicinal …, 2009 - ACS Publications
… The use of 5- and 6-hydroxy-1H-indole-2-carboxylic acid ethyl esters allowed the exploration of the amide functionality (see Scheme 4). Whereas the former building block is …
Number of citations: 35 pubs.acs.org
P He, A Bian, Y Miao, W Jin, H Chen, J He… - Journal of Medicinal …, 2022 - ACS Publications
… Boc-piperazine with 1-(bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene followed by deprotection led to intermediate 13, which reacted with methyl 6-hydroxy-1H-indole-2-carboxylic acid …
Number of citations: 4 pubs.acs.org
M Zhu, Q Shan, L Ma, B Dong, J Wang, G Zhang… - European Journal of …, 2023 - Elsevier
The development of dual inhibitors of HIV-1 protease and reverse transcriptase is an attractive strategy for multi-target therapeutic of AIDS, which may be privileged in delaying the …
Number of citations: 2 www.sciencedirect.com

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